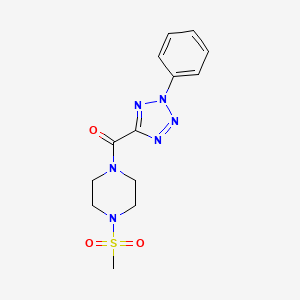![molecular formula C21H21N3O3S B2894638 N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034247-47-5](/img/structure/B2894638.png)
N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained attention due to its potential to treat cancer. It was first discovered in 2009 and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
TRPV1 Antagonism and Analgesic Potential
One area of application is in the development of TRPV1 antagonists, where compounds with similar structural features have been investigated for their potential in treating pain. For instance, compounds designed by combining pharmacophoric elements similar to N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide have shown significant promise as hTRPV1 antagonists, with applications in analgesic activity demonstrated in rat neuropathic models. These studies indicate the role of specific hydrophobic interactions in achieving high binding potency and the potential of such compounds in the development of new analgesic drugs (Kim et al., 2012).
Drug Metabolism and Biocatalysis
Another significant application is observed in the field of drug metabolism, where related compounds are metabolized in mammals. The application of biocatalysis to understand the metabolism of drugs like LY451395, a compound with a similar sulfonamide linkage, offers insights into producing mammalian metabolites for structural characterization. This process is crucial for the development of drugs with better efficacy and reduced side effects, highlighting the importance of such compounds in pharmaceutical research (Zmijewski et al., 2006).
Quantum Chemical Studies and Drug Design
Quantum chemical studies on closely related compounds provide foundational insights into the electronic structure, which is critical for designing drugs with specific interactions at the molecular level. For example, the quantum chemical analysis of bicalutamide, a drug used for treating prostate cancer, sheds light on the molecular properties that contribute to its efficacy. Such studies are pivotal for the rational design of new therapeutic agents, where understanding the steric energy and electronic properties could lead to the development of more effective drugs (Otuokere & Amaku, 2015).
Electrocatalytic Applications
In material science, compounds similar to this compound have been used to develop catalysts for hydrogen peroxide production. The use of mesoporous nitrogen-doped carbon derived from related ionic liquids demonstrates the potential of such compounds in creating highly active, cheap, and selective catalysts for sustainable chemical synthesis (Fellinger et al., 2012).
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-28(26,27)19-9-6-16(7-10-19)8-11-20(25)24-15-18-5-3-13-23-21(18)17-4-2-12-22-14-17/h2-7,9-10,12-14H,8,11,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSYXUJMRZSKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)



![N-(2,4-difluorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2894563.png)




![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2894569.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894573.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2894575.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide](/img/structure/B2894578.png)